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Compound of Interest

Compound Name: (-)-1solongifolol

Cat. No.: B075120

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isolongifolol, a sesquiterpene alcohol with the CAS number 1139-17-9, is a natural product
derivative of significant interest due to its unique tricyclic carbon skeleton. This technical guide
provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic
data, and potential biological activities. While research on (-)-Isolongifolol itself is limited, this
document compiles available information and draws parallels from related sesquiterpenoid
compounds to offer a thorough resource for researchers and drug development professionals.

Physicochemical Properties

(-)-Isolongifolol is a white solid at room temperature. Its chemical and physical properties are
summarized in the table below, compiled from various sources. These properties are crucial for
its handling, formulation, and analysis.
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Property Value Source(s)
Molecular Formula C15H260 [1112]
Molecular Weight 222.37 g/mol [1][2]
Melting Point 113-114 °C [1]
Boiling Point 300.9 °C at 760 mmHg [1]
Density 0.971 g/cm3 [1]
Flash Point 139.6 °C [1]
Vapor Pressure 0.000107 mmHg at 25°C [1]
Refractive Index 1.497 [1]
LogP (Octanol/Water) 3.467 (Predicted) [1]
pKa 14.94 £ 0.10 (Predicted) [1]
EINECS Number 214-518-1 2]

Synthesis of (-)-Isolongifolol

The synthesis of (-)-Isolongifolol typically starts from the readily available natural product (+)-
longifolene, which is first isomerized to (-)-isolongifolene. The subsequent conversion of (-)-
isolongifolene to (-)-Isolongifolol is achieved through a hydroboration-oxidation reaction.

Isomerization of (+)-Longifolene to (-)-Isolongifolene

The acid-catalyzed rearrangement of (+)-longifolene yields (-)-isolongifolene. Various catalysts
can be employed for this isomerization.

Experimental Workflow for Isolongifolene Synthesis:
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Caption: General workflow for the synthesis of (-)-isolongifolene from (+)-longifolene.

Detailed Experimental Protocol (Representative): A detailed protocol for the synthesis of
isolongifolene from longifolene using a solid super acid catalyst has been described. In a
typical procedure, longifolene is heated with a pre-activated nanocrystalline sulfated zirconia
catalyst.

» Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stirrer,
condenser, and temperature controller is charged with longifolene.

» Catalyst Addition: The pre-activated solid super acid catalyst (e.g., 10% w/w of longifolene) is
added to the flask.

e Reaction Conditions: The reaction mixture is heated to 140 °C with continuous stirring.
e Monitoring: The progress of the reaction is monitored by gas chromatography (GC).

o Work-up and Purification: After completion, the catalyst is removed by filtration. The resulting
(-)-isolongifolene can be purified by fractional distillation under reduced pressure. A reported
conversion of longifolene was 92% with 100% selectivity for isolongifolene after 2 hours.[3]

Hydroboration-Oxidation of (-)-Isolongifolene to (-)-
Isolongifolol
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The conversion of the alkene (-)-isolongifolene to the primary alcohol (-)-Isolongifolol is
achieved via a hydroboration-oxidation reaction. This two-step process involves the addition of
a borane reagent across the double bond, followed by oxidation.

Reaction Scheme:

[(')'|SO|Ongif0Iene) Hydroboration-Oxidation i
@ ((-)-IsolongifoloD

Click to download full resolution via product page

Caption: Hydroboration-oxidation of (-)-isolongifolene to (-)-Isolongifolol.

Detailed Experimental Protocol (General Procedure): A specific experimental protocol for the
hydroboration-oxidation of (-)-isolongifolene is not readily available in the searched literature.
However, a general procedure for this reaction on alkenes can be adapted.

e Hydroboration Step:

o To a solution of (-)-isolongifolene in anhydrous tetrahydrofuran (THF) under a nitrogen
atmosphere at 0 °C, a solution of borane-tetrahydrofuran complex (BHs*THF) is added
dropwise.

o The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to
room temperature to ensure complete reaction.

o Oxidation Step:

o The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is
added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
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o The mixture is then stirred at room temperature for several hours.

o Work-up and Purification:

o The aqueous layer is separated, and the organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated under reduced pressure.

o The crude (-)-Isolongifolol can be purified by column chromatography on silica gel or by
recrystallization.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of (-)-
Isolongifolol.

Mass Spectrometry (MS)

The mass spectrum of (-)-Isolongifolol is available through the NIST WebBook. The
fragmentation pattern is characteristic of a sesquiterpene alcohol.

Key Fragmentation Pathways for Sesquiterpene Alcohols:

o Loss of Water (M-18): A common fragmentation pathway for alcohols is the elimination of a
water molecule from the molecular ion.

o 0-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur.

o Retro-Diels-Alder reactions and other complex rearrangements: Characteristic of the
complex polycyclic structure.

The mass spectrum of (-)-Isolongifolol would be expected to show a molecular ion peak (M™*)
at m/z 222, although it may be weak. Prominent fragment ions would likely be observed
corresponding to the loss of water (m/z 204), and other fragments resulting from the cleavage
of the tricyclic skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed experimental *H and 3C NMR data with complete assignments for (-)-Isolongifolol
are not readily available in the searched literature. However, based on the known structure,
expected chemical shifts can be predicted.

Expected *H NMR (CDCIs) Features:
» Methyl protons: Several singlets in the region of 6 0.8-1.2 ppm.

» Methylene and methine protons of the cyclic system: A complex series of multiplets in the
upfield region (6 1.0-2.5 ppm).

o Hydroxymethyl protons (-CH20H): A pair of doublets or a multiplet in the region of 6 3.4-3.8
ppm, showing coupling to the adjacent methine proton.

e Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-
dependent.

Expected 13C NMR (CDCls) Features:

Methyl carbons: Signals in the aliphatic region (6 15-30 ppm).

Methylene and methine carbons: Numerous signals in the range of d 20-55 ppm.

Quaternary carbons: Signals in the region of & 30-50 ppm.

Hydroxymethyl carbon (-CH20H): A signal in the region of & 60-70 ppm.

Carbon bearing the hydroxymethyl group: A signal around & 40-50 ppm.

Infrared (IR) Spectroscopy

A complete experimental IR spectrum of (-)-Isolongifolol is not available in the searched
literature. However, the characteristic absorption bands can be predicted based on its
functional groups.

Expected IR Absorption Bands (KBr pellet):
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e O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm~1,
characteristic of the hydroxyl group.

e C-H stretch (aliphatic): Multiple sharp absorption bands just below 3000 cm~1 (typically 2850-
2960 cm™1),

e C-H bend: Absorption bands in the region of 1350-1470 cm~2.
e C-O stretch (primary alcohol): A strong absorption band in the region of 1000-1085 cm~1.

o Fingerprint region: A complex pattern of bands below 1500 cm~* which is unique to the
molecule.

Biological Activity and Mechanism of Action

While specific studies on the biological activities of (-)-Isolongifolol are scarce, research on
other sesquiterpenoids provides a basis for predicting its potential pharmacological effects.
Sesquiterpenoids are known to possess a wide range of biological activities, including anti-
inflammatory, antimicrobial, and cytotoxic properties.

Potential Anti-inflammatory Activity

Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways
involved in the inflammatory response.

Potential Signaling Pathways Modulated by Sesquiterpenoids:
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Caption: Potential anti-inflammatory mechanism of (-)-Isolongifolol via inhibition of NF-kB and
MAPK pathways.

Experimental Protocols for Anti-inflammatory Assays (General):
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o Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured
in appropriate media and conditions.

 Nitric Oxide (NO) Production Assay:
o Cells are pre-treated with various concentrations of (-)-Isolongifolol for 1 hour.
o Inflammation is induced by lipopolysaccharide (LPS).

o After 24 hours, the concentration of nitrite (a stable product of NO) in the culture
supernatant is measured using the Griess reagent. The ICso value is calculated.

o Cytokine Production Assay (ELISA):
o Cells are treated as described above.

o The levels of pro-inflammatory cytokines such as TNF-a, IL-6, and IL-1f3 in the culture
supernatant are quantified using specific ELISA kits.

e Western Blot Analysis:

o To investigate the effect on signaling pathways, cells are treated with (-)-Isolongifolol and
stimulated with LPS for shorter time points.

o Cell lysates are prepared, and the protein expression levels of total and phosphorylated
forms of key signaling proteins (e.g., IkBa, p65 subunit of NF-kB, p38, ERK, JNK) are
determined by Western blotting using specific antibodies.

Potential Antimicrobial Activity

Many sesquiterpenoids exhibit activity against a range of bacteria and fungi.
Experimental Protocols for Antimicrobial Assays (General):

e Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus,
Escherichia coli) and fungi (e.g., Candida albicans) are used.

e Minimum Inhibitory Concentration (MIC) Determination:
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o The broth microdilution method is a standard technique.

o Serial dilutions of (-)-Isolongifolol are prepared in a 96-well microtiter plate containing the
appropriate growth medium.

o Each well is inoculated with a standardized suspension of the microorganism.

o The plates are incubated, and the MIC is determined as the lowest concentration of the
compound that visibly inhibits microbial growth.[4]

Potential Cytotoxic Activity
The cytotoxic potential of (-)-Isolongifolol against various cancer cell lines could be evaluated.

Experimental Protocols for Cytotoxicity Assays (General):

e Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 -
colon) and a non-cancerous cell line (for selectivity) are used.

e MTT Assay:
o Cells are seeded in 96-well plates and allowed to attach overnight.

o Cells are treated with various concentrations of (-)-Isolongifolol for a specified period
(e.g., 24, 48, or 72 hours).

o MTT reagent is added to each well, which is converted to formazan by viable cells.

o The formazan crystals are dissolved, and the absorbance is measured to determine cell
viability. The 1Cso value (the concentration that inhibits 50% of cell growth) is calculated.

Crystallographic Data

As of the latest searches, there is no publicly available crystallographic data for (-)-
Isolongifolol in the Cambridge Structural Database (CSD) or other crystallographic databases.
Obtaining a single crystal and performing X-ray diffraction analysis would be necessary to
definitively determine its three-dimensional structure in the solid state.
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Conclusion

(-)-Isolongifolol is a structurally interesting sesquiterpene alcohol whose full potential is yet to
be explored. This technical guide consolidates the currently available information on its
physicochemical properties, synthesis, and spectroscopic characteristics. While direct
biological data is limited, the broader class of sesquiterpenoids suggests promising avenues for
future research, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer
activities. The detailed experimental protocols and workflows provided herein are intended to
serve as a valuable resource for researchers initiating studies on this compound, facilitating
further investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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